5-Hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one 5-Hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Brand Name: Vulcanchem
CAS No.: 675152-40-6
VCID: VC0442839
InChI: InChI=1S/C30H38N2O3/c1-5-7-8-17-27(34)32-24-15-11-10-14-22(24)31-23-19-30(3,4)20-25(33)28(23)29(32)21-13-9-12-16-26(21)35-18-6-2/h9-16,29,31H,5-8,17-20H2,1-4H3
SMILES: CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCCC
Molecular Formula: C30H38N2O3
Molecular Weight: 474.6g/mol

5-Hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

CAS No.: 675152-40-6

Main Products

VCID: VC0442839

Molecular Formula: C30H38N2O3

Molecular Weight: 474.6g/mol

5-Hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one - 675152-40-6

CAS No. 675152-40-6
Product Name 5-Hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Molecular Formula C30H38N2O3
Molecular Weight 474.6g/mol
IUPAC Name 5-hexanoyl-9,9-dimethyl-6-(2-propoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C30H38N2O3/c1-5-7-8-17-27(34)32-24-15-11-10-14-22(24)31-23-19-30(3,4)20-25(33)28(23)29(32)21-13-9-12-16-26(21)35-18-6-2/h9-16,29,31H,5-8,17-20H2,1-4H3
Standard InChIKey BXNPJEYMJGMKCE-UHFFFAOYSA-N
SMILES CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCCC
Canonical SMILES CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCCC
PubChem Compound 3563241
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator